molecular formula C28H28N6O6S3 B2799551 ethyl 2-(2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 393805-66-8

ethyl 2-(2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2799551
CAS No.: 393805-66-8
M. Wt: 640.75
InChI Key: MKLDXLXZKAJGAH-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex molecule featuring:

  • A cyclohepta[b]thiophene core (7-membered fused ring system) with an ethyl carboxylate group at position 3.
  • A triazole ring (4H-1,2,4-triazol-3-yl) substituted with a 4-nitrophenyl group at position 4 and a thiophen-2-yl formamido methyl group at position 5.
  • A thioacetamido linker bridging the cycloheptathiophene and triazole moieties.

This design integrates multiple pharmacophores, including electron-withdrawing (nitro group), heterocyclic (triazole, thiophene), and amide functionalities, which are associated with diverse biological activities such as antimicrobial, anticancer, and enzyme inhibition .

Properties

IUPAC Name

ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O6S3/c1-2-40-27(37)24-19-7-4-3-5-8-20(19)43-26(24)30-23(35)16-42-28-32-31-22(15-29-25(36)21-9-6-14-41-21)33(28)17-10-12-18(13-11-17)34(38)39/h6,9-14H,2-5,7-8,15-16H2,1H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLDXLXZKAJGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core triazole structure, followed by the introduction of the thiophene and nitrophenyl groups. The final steps involve the formation of the cyclohepta[b]thiophene ring and the esterification to produce the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would produce amino derivatives.

Scientific Research Applications

Ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrophenyl and thiophene groups may play a role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Cyclohepta[b]thiophene 4-Nitrophenyl, thiophen-2-yl formamido methyl, triazole-thioacetamido Potential multi-target activity
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate Cyclohepta[b]thiophene 4-Nitrobenzamido Undisclosed
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (e.g., S8 with p-Br) Benzo[b]thiophene (6-membered) Benzylideneamino with electron-withdrawing groups (e.g., p-Br) Anticancer (A-549 cell line)
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (EACHT) Cyclohepta[b]thiophene Unmodified amine Building block for derivatives

Key Observations :

  • Substituents like the 4-nitrophenyl group (electron-withdrawing) and thiophen-2-yl formamido methyl (hydrogen-bonding capability) are unique to the target compound and may synergize for activity .

Triazole-Containing Analogues

Compound Name Triazole Substituents Linked Moieties Activity Reference
Target Compound 4-(4-Nitrophenyl), 5-(thiophen-2-yl formamido methyl) Cycloheptathiophene-thioacetamide Hypothesized antimicrobial
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Ethyl, 5-thiophen-2-yl Fluorophenyl acetamide Undisclosed
N'-Substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides Thiophen-2-ylmethyl Hydrazide derivatives Antimicrobial potential

Key Observations :

  • The 4-nitrophenyl group on the triazole in the target compound distinguishes it from analogues with alkyl or simple aryl substituents. This group may enhance stability and π-π stacking interactions in target binding .
  • Compounds with thiophene-linked triazoles (e.g., ) have demonstrated antimicrobial activity, suggesting the target compound may share this property .

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